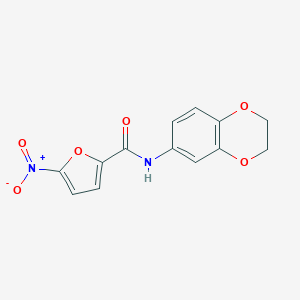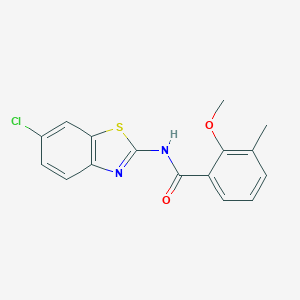
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide, also known as DBF, is a chemical compound that has gained attention in scientific research due to its potential use as an anti-cancer agent. DBF belongs to the furan class of organic compounds and is synthesized through a multi-step process involving the reaction of furfural with nitric acid and subsequent reduction with sodium borohydride.
Mécanisme D'action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide exerts its anti-cancer effects through several mechanisms, including the inhibition of DNA synthesis and the induction of apoptosis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has also been shown to inhibit the activity of enzymes involved in the metabolism of cancer cells, leading to a decrease in cell proliferation.
Biochemical and physiological effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of inflammatory pathways. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has also been shown to have antioxidant properties, which may contribute to its anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide in lab experiments is its potential as an anti-cancer agent, which makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has limitations in terms of its solubility and stability, which may affect its efficacy in certain experimental settings.
Orientations Futures
Future research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide could focus on its potential use in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies could explore the mechanisms of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide's anti-inflammatory effects, which could lead to the development of new treatments for inflammatory diseases. Finally, research could also focus on the development of more stable and soluble forms of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide for use in experimental settings.
Méthodes De Synthèse
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide involves several steps, beginning with the conversion of furfural to furfuryl alcohol through catalytic hydrogenation. The furfuryl alcohol is then nitrated with nitric acid to form N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furan carboxamide, which is further reduced with sodium borohydride to produce N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide.
Applications De Recherche Scientifique
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has been studied for its potential use as an anti-cancer agent, specifically in the treatment of leukemia and lymphoma. Studies have shown that N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide inhibits the growth of cancer cells and induces apoptosis, or programmed cell death, in these cells. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitro-2-furamide has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases.
Propriétés
Formule moléculaire |
C13H10N2O6 |
|---|---|
Poids moléculaire |
290.23 g/mol |
Nom IUPAC |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C13H10N2O6/c16-13(10-3-4-12(21-10)15(17)18)14-8-1-2-9-11(7-8)20-6-5-19-9/h1-4,7H,5-6H2,(H,14,16) |
Clé InChI |
VWZWNICKQRXHEG-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
SMILES canonique |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide](/img/structure/B246016.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![2-(4-isopropylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246019.png)
![4-isopropoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246021.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![N-{4-[4-(4-Methylbenzoyl)piperazin-1-YL]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B246029.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(isobutyrylamino)-3-methoxyphenyl]-2-naphthamide](/img/structure/B246034.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)
